molecular formula C37H45N5O9 B115650 Suc-Ala-Leu-Pro-Phe-AMC CAS No. 142997-31-7

Suc-Ala-Leu-Pro-Phe-AMC

Cat. No. B115650
M. Wt: 703.8 g/mol
InChI Key: SNPHBYYALNEWEY-HPEBZSCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-Leu-Pro-Phe-AMC is a fluorogenic substrate for peptidyl prolyl cis-trans isomerases (PPIases) including FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . PPIases, or rotamases, catalyze the cis-trans isomerisation of proline imidic peptide bonds to accelerate protein folding .


Molecular Structure Analysis

The molecular formula of Suc-Ala-Leu-Pro-Phe-AMC is C37H45N5O9 . The exact mass is 703.32200 Da . The structure of this compound can be found in various chemical databases .


Chemical Reactions Analysis

Suc-Ala-Leu-Pro-Phe-AMC is a substrate for PPIases. The activity of these enzymes is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .


Physical And Chemical Properties Analysis

The molecular weight of Suc-Ala-Leu-Pro-Phe-AMC is 703.78100 . The compound is likely to be stored at temperatures below -20°C .

Scientific Research Applications

Catalytic Properties of Proteasomes

Suc-Ala-Leu-Pro-Phe-AMC is used in studying the catalytic properties of proteasomes, particularly in liver proteasomes. Research has shown differences in the kinetic characteristics of proteasomes with various substrates, providing insights into the relationship between different peptidase activities within these complexes (Reidlinger et al., 1997).

PepN Enzyme Activity in E. coli

Suc-Ala-Leu-Pro-Phe-AMC has been instrumental in identifying PepN as the major enzyme responsible for its hydrolysis in Escherichia coli. This enzyme is significant in understanding the hydrolysis of both aminopeptidase and endopeptidase substrates (Chandu, Kumar, & Nandi, 2003).

Zinc Metalloendopeptidase Research

This compound aids in studying zinc metalloendopeptidase, an enzyme associated with dog pancreatic membranes. Its specificity in hydrolyzing peptide substrates offers valuable insights into enzyme behavior and potential applications (Mumford et al., 1980).

Protease Ti Functionality in E. coli

Research utilizing Suc-Ala-Leu-Pro-Phe-AMC has contributed to understanding the specificity and role of ATP in the functionality of Protease Ti in Escherichia coli, especially regarding peptide hydrolysis (Woo et al., 1989).

Proteasome Inhibition Studies

This compound is used in studying the inhibition of mammalian proteasomes, particularly in understanding the interaction between proteasomes and inhibitors, which is essential for investigations of proteasome-mediated protein degradation (Gardner et al., 2000).

Safety And Hazards

While specific safety and hazard information for Suc-Ala-Leu-Pro-Phe-AMC is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45N5O9/c1-21(2)17-28(41-34(47)23(4)38-31(43)14-15-32(44)45)37(50)42-16-8-11-29(42)36(49)40-27(19-24-9-6-5-7-10-24)35(48)39-25-12-13-26-22(3)18-33(46)51-30(26)20-25/h5-7,9-10,12-13,18,20-21,23,27-29H,8,11,14-17,19H2,1-4H3,(H,38,43)(H,39,48)(H,40,49)(H,41,47)(H,44,45)/t23-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPHBYYALNEWEY-HPEBZSCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Ala-Leu-Pro-Phe-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Akopian, O Kandror, RM Raju, M UnniKrishnan… - The EMBO …, 2012 - embopress.org
Mycobacterium tuberculosis (Mtb) contains two clpP genes, both of which are essential for viability. We expressed and purified Mtb ClpP1 and ClpP2 separately. Although each formed …
Number of citations: 144 www.embopress.org
CKW Goh, J Silvester, WNS Wan Mahadi… - Protein Engineering …, 2018 - academic.oup.com
… Catalysis of the slow cis-trans isomerization of Suc-Ala-Leu-Pro-Phe-AMC by full length Pk-FKBP35 and its domains. The increase in AMC fluorescence signal in the absence (blank) or …
Number of citations: 4 academic.oup.com
MR Sartori, CDC Navarro… - Journal of …, 2022 - journals.biologists.com
… bonds using a PPIase fluorogenic substrate (Suc-Ala-Leu-Pro-Phe-AMC, Sigma #SCP0217) by … l −1 of the PPIase substrate Suc-Ala-Leu-Pro-Phe-AMC at 130 s. Fluorescence changes …
Number of citations: 1 journals.biologists.com
Y Ishikawa, HP Bächinger - Journal of Biological Chemistry, 2014 - ASBMB
The biosynthesis of collagens occurs in the rough endoplasmic reticulum and requires a large numbers of molecular chaperones, foldases, and post-translational modification enzymes. …
Number of citations: 42 www.jbc.org

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